Cas no 18051-16-6 (9,10-Dihydrolysergol)
9,10-Dihydrolysergol structure
Product Name:9,10-Dihydrolysergol
Número CAS:18051-16-6
MF:C16H20N2O
Megavatios:256.342803955078
CID:204239
PubChem ID:5274124
Update Time:2025-05-20
9,10-Dihydrolysergol Propiedades químicas y físicas
Nombre e identificación
-
- Ergoline-8-methanol,6-methyl-, (8b)-
- [(6aR,9R,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-yl]methanol
- 9,10-Dihydrolysergol
- 6-Methyl-ergoline-8-methanol
- 8alpha,9-Dihydroelymoclavine
- A,9-Dihydroelymoclavine
- A-Dihydrolysergol
- Dihydrolysergol
- Dihydrolysergol I
- trans-dihydrolysergol
- AKOS030254429
- ERGOLINE-8-METHANOL, 6-METHYL-, (8.BETA.)-
- LY 60722
- LY-60722
- BDBM50227495
- 8.ALPHA.,9-DIHYDROELYMOCLAVINE
- J-011530
- CHEMBL290217
- UFKTZIXVYHGAES-WDBKCZKBSA-N
- Methanol, [(8.beta.)-6-methylergolin-8-yl]-
- 8-METHYLERGOLINE-8-METHANOL, .BETA.
- (6-Methylergolin-8-yl)methanol
- UNII-I39LU14H83
- Ergoline-8-methanol, 6-methyl-, (8beta)-
- NCGC00246217-01
- [(2R,4R,7R)-6-methyl-6,11-diazatetracyclo[7.6.1.0?,?.0??,??]hexadeca-1(16),9,12,14-tetraen-4-yl]methanol
- SCHEMBL1893796
- 6-methylergolin-8beta-ylmethanol
- SMR000538902
- 18051-16-6
- Dihydroelymoclavine
- I39LU14H83
- MLS001173381
- Dihydro-lysergol
- alpha-Dihydrolysergol
- DTXSID20939343
- Q27280311
- HMS2882O18
- [(6aR,9R,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]methanol
-
- Renchi: 1S/C16H20N2O/c1-18-8-10(9-19)5-13-12-3-2-4-14-16(12)11(7-17-14)6-15(13)18/h2-4,7,10,13,15,17,19H,5-6,8-9H2,1H3/t10-,13-,15-/m1/s1
- Clave inchi: UFKTZIXVYHGAES-WDBKCZKBSA-N
- Sonrisas: OC[C@H]1CN(C)[C@@H]2CC3=CNC4=CC=CC(=C34)[C@H]2C1
Atributos calculados
- Calidad precisa: 256.15800
- Masa isotópica única: 256.157563266g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 19
- Cuenta de enlace giratorio: 1
- Complejidad: 348
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 3
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 1.9
- Superficie del Polo topológico: 39.3Ų
Propiedades experimentales
- Punto de fusión: >265°C (dec)
- PSA: 39.26000
- Logp: 2.05810
9,10-Dihydrolysergol PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| TRC | D449150-5mg |
9,10-Dihydrolysergol |
18051-16-6 | 5mg |
$ 121.00 | 2023-09-07 | ||
| TRC | D449150-10mg |
9,10-Dihydrolysergol |
18051-16-6 | 10mg |
$ 219.00 | 2023-09-07 | ||
| TRC | D449150-25mg |
9,10-Dihydrolysergol |
18051-16-6 | 25mg |
$488.00 | 2023-05-18 | ||
| TRC | D449150-50mg |
9,10-Dihydrolysergol |
18051-16-6 | 50mg |
$942.00 | 2023-05-18 | ||
| TRC | D449150-100mg |
9,10-Dihydrolysergol |
18051-16-6 | 100mg |
$1654.00 | 2023-05-18 | ||
| A2B Chem LLC | AA95767-5mg |
Ergoline-8-methanol, 6-methyl-, (8β)- |
18051-16-6 | 5mg |
$238.00 | 2024-04-20 | ||
| A2B Chem LLC | AA95767-10mg |
Ergoline-8-methanol, 6-methyl-, (8β)- |
18051-16-6 | 10mg |
$334.00 | 2024-04-20 |
9,10-Dihydrolysergol Literatura relevante
-
Ching Hsuan Lin,Yu Sin Shih,Meng Wei Wang,Chun Yu Tseng,Tzong Yuan Juang,Chih Feng Wang RSC Adv., 2014,4, 8692-8698
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Danlei Xiang Nanoscale, 2021,13, 5497-5506
-
5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
18051-16-6 (9,10-Dihydrolysergol) Productos relacionados
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Proveedores recomendados
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Miembros de la medalla de oro
Proveedor de China
Reactivos
Jiangsu Xinsu New Materials Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
Yunnanjiuzhen
Miembros de la medalla de oro
Proveedor de China
Lote
Tiancheng Chemical (Jiangsu) Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
Beyond Pharmaceutical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Reactivos